molecular formula C16H21N3O3 B5442854 N-[1-(2,5-dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide

N-[1-(2,5-dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B5442854
M. Wt: 303.36 g/mol
InChI Key: FFDPGPOXGOPRDT-UHFFFAOYSA-N
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Description

N-[1-(2,5-dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a carboxamide group, an ethyl group, and a 2,5-dimethoxyphenyl group

Properties

IUPAC Name

N-[1-(2,5-dimethoxyphenyl)ethyl]-1-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-5-19-9-8-14(18-19)16(20)17-11(2)13-10-12(21-3)6-7-15(13)22-4/h6-11H,5H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDPGPOXGOPRDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC(C)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,5-dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base like triethylamine.

    Substitution with the 2,5-Dimethoxyphenyl Group: The 2,5-dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the pyrazole derivative is reacted with 2,5-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Ethylation: The ethyl group can be introduced by reacting the intermediate compound with ethyl iodide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,5-dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-[1-(2,5-dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[1-(2,5-dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, leading to anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2,5-dimethoxyphenyl)ethyl]-2-(2-methoxyethoxy)acetamide
  • N-[1-(2,5-dimethoxyphenyl)ethyl]-N’-(3,5-dimethylphenyl)thiourea
  • N-[1-(2,5-dimethoxyphenyl)ethyl]-2-phenoxyacetamide

Uniqueness

N-[1-(2,5-dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

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